molecular formula C20H21NO B13818844 (R)-N-Demethyl Dapoxetine

(R)-N-Demethyl Dapoxetine

Katalognummer: B13818844
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: SCPPXXMPTQHFGC-LJQANCHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-N-Demethyl Dapoxetine is a derivative of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation This compound is structurally related to fluoxetine and other SSRIs, and it exhibits similar pharmacological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Demethyl Dapoxetine involves several steps, starting from commercially available precursors. One common method includes the use of chiral auxiliaries to achieve the desired stereochemistry. The synthetic route typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a suitable precursor with a chiral auxiliary to form an intermediate compound.

    Reduction and Protection: The intermediate is then subjected to reduction and protection reactions to yield a protected intermediate.

    Demethylation: The protected intermediate undergoes demethylation to produce ®-N-Demethyl Dapoxetine.

Industrial Production Methods

Industrial production of ®-N-Demethyl Dapoxetine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

    Batch Processing: Involves carrying out reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-N-Demethyl Dapoxetine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

®-N-Demethyl Dapoxetine has several scientific research applications:

    Chemistry: Used as a model compound in studies of SSRI mechanisms and synthesis.

    Biology: Investigated for its effects on serotonin reuptake and neurotransmitter modulation.

    Medicine: Explored for potential therapeutic applications beyond premature ejaculation, such as in the treatment of depression and anxiety.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

The mechanism of action of ®-N-Demethyl Dapoxetine involves the inhibition of the serotonin transporter, leading to increased serotonin levels in the synaptic cleft. This results in enhanced serotonin activity, which modulates mood and ejaculatory response. The compound targets the central ejaculatory neural circuit, comprising spinal and cerebral areas that form a highly interconnected network .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fluoxetine: Another SSRI with similar pharmacological properties.

    Sertraline: An SSRI used for the treatment of depression and anxiety.

    Paroxetine: Known for its use in treating various anxiety disorders.

Uniqueness

®-N-Demethyl Dapoxetine is unique due to its specific application in the treatment of premature ejaculation and its rapid onset of action compared to other SSRIs. Its pharmacokinetic profile allows for quick absorption and elimination, making it suitable for on-demand use.

Conclusion

®-N-Demethyl Dapoxetine is a compound of significant interest due to its unique pharmacological properties and potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action have been well-studied, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C20H21NO

Molekulargewicht

291.4 g/mol

IUPAC-Name

(1R)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine

InChI

InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3/t19-/m1/s1

InChI-Schlüssel

SCPPXXMPTQHFGC-LJQANCHMSA-N

Isomerische SMILES

CN[C@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Kanonische SMILES

CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.